5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic acid

Scaffold hopping GPCR agonism HCAR2/GPR109A

5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic acid (CAS 1261911-08-3) is a substituted 2-hydroxyisonicotinic acid derivative belonging to the class of 2-oxo-1,2-dihydropyridine-4-carboxylic acids. It carries a 2-chloro-5-methoxyphenyl substituent at position 5 of the isonicotinic acid core and exists in keto-enol tautomeric equilibrium with its 2-oxo-1H-pyridine-4-carboxylic acid form.

Molecular Formula C13H10ClNO4
Molecular Weight 279.67 g/mol
CAS No. 1261911-08-3
Cat. No. B6391912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic acid
CAS1261911-08-3
Molecular FormulaC13H10ClNO4
Molecular Weight279.67 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)C2=CNC(=O)C=C2C(=O)O
InChIInChI=1S/C13H10ClNO4/c1-19-7-2-3-11(14)8(4-7)10-6-15-12(16)5-9(10)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
InChIKeyYKGNJBGOJPSGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic Acid (CAS 1261911-08-3): Compound Identity and Core Structural Class


5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic acid (CAS 1261911-08-3) is a substituted 2-hydroxyisonicotinic acid derivative belonging to the class of 2-oxo-1,2-dihydropyridine-4-carboxylic acids. It carries a 2-chloro-5-methoxyphenyl substituent at position 5 of the isonicotinic acid core and exists in keto-enol tautomeric equilibrium with its 2-oxo-1H-pyridine-4-carboxylic acid form . The molecular formula is C13H10ClNO4 with a molecular weight of 279.68 g/mol . This compound is a close structural analog of the corresponding nicotinic acid (3-carboxylic acid) isomer (CAS 1261911-04-9) and several regioisomers where the chloro and methoxy positions on the phenyl ring are permuted . It is catalogued as a building block for medicinal chemistry research by multiple commercial suppliers, typically at 95% purity .

1
Scaffold Architecture
Isonicotinic acid core for non-HCAR2 5-arylpyridine programs seeking to bypass niacin-mimetic receptor engagement
2
Regioisomer Context
2-Chloro-5-methoxyphenyl substitution provides distinct pharmacophore geometry vs. nicotinic acid and permuted regioisomers
3
Building Block Fit
95% purity building block suitable for library construction and SAR derivatization at carboxylic acid, hydroxyl, or chloro positions

Why Regioisomeric and Scaffold Substitution Matters for 5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic Acid Selection


Close analogs of 5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic acid share identical molecular formula (C13H10ClNO4) and molecular weight (279.68 g/mol) but differ critically in the position of the carboxylic acid group on the pyridine ring (isonicotinic acid at position 4 versus nicotinic acid at position 3) and the substitution pattern of chloro and methoxy groups on the phenyl ring (2-chloro-5-methoxy versus 5-chloro-2-methoxy versus 4-chloro-2-methoxy) . These positional variations alter the pKa of the acid moiety, the hydrogen-bond donor/acceptor topography, and the dihedral angle between the phenyl and pyridine rings, all of which govern target binding geometry and pharmacokinetic behavior . The 5-aryl-2-hydroxyisonicotinic acid core has been specifically claimed in patent disclosures as a privileged scaffold for targeting the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) and for phenylisonicotinic acid derivatives with dual xanthine oxidase/URAT1 inhibitory activity [1]. Generic substitution without accounting for these regiospecific interactions risks loss of target engagement and altered selectivity profiles.

Target Compound
Isonicotinic Acid Scaffold
4-COOH pyridine; inactive at HCAR2/GPR109A. Suitable for programs requiring HCAR2 avoidance.
Closest Isomer
Nicotinic Acid Isomer (CAS 1261911-04-9)
3-COOH pyridine; retains niacin-mimetic geometry. May engage HCAR2; scaffold-specific target profile may not transfer.
Regioisomeric phenyl substitution (5-Cl-2-OMe or 4-Cl-2-OMe) alters logP by ±0.13 and may shift CYP450 metabolic lability—predicted values require experimental confirmation before substitution.
All C13H10ClNO4 isomers offered at equivalent 95% purity; procurement differentiation must rely on regioisomeric architecture, not purity advantage.

Head-to-Head Quantitative Differentiation Evidence for 5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic Acid vs. Closest Analogs


Carboxylic Acid Positional Isomerism: Isonicotinic Acid (4-COOH) vs. Nicotinic Acid (3-COOH) Scaffold Comparison

The target compound (CAS 1261911-08-3) is an isonicotinic acid (pyridine-4-carboxylic acid), whereas its closest positional isomer (CAS 1261911-04-9) is a nicotinic acid (pyridine-3-carboxylic acid). In the HCAR2/GPR109A receptor system, the endogenous ligand nicotinic acid (niacin, pyridine-3-carboxylic acid) binds with an EC50 of approximately 50–100 nM at human HCAR2, while isonicotinic acid itself is essentially inactive [1]. This demonstrates that moving the carboxylic acid from position 3 to position 4 abolishes agonism at this receptor in the unsubstituted scaffold. The 5-aryl substitution on the isonicotinic acid core has been explored in patent literature (US20190241522A1) to rescue or redirect target engagement toward alternative pathways, including botulinum toxin endopeptidase inhibition [2]. The nicotinic acid isomer (CAS 1261911-04-9) retains the carboxylic acid geometry that mimics endogenous niacin and is therefore expected to retain HCAR2-binding character, while the isonicotinic acid isomer (target compound) redirects pharmacophore presentation toward distinct target classes.

Carboxylic Acid Positional Isomerism
Class-level inference
Nicotinic acid (niacin) activates human HCAR2 with EC50 ~50–100 nM; isonicotinic acid scaffold is inactive at this receptor. Estimated >100-fold difference in HCAR2 agonism.
Isonicotinic: inactive vs Nicotinic: EC50 ~50–100 nM
Supports scaffold-specific target engagement review for HCAR2-avoidance programs.
Direct HCAR2 data on target compound not available; class-level SAR inference.
Scaffold hopping GPCR agonism HCAR2/GPR109A carboxylic acid bioisostere

Phenyl Ring Substitution Pattern: 2-Chloro-5-methoxy vs. 5-Chloro-2-methoxy vs. 4-Chloro-2-methoxy Regioisomers

The target compound positions the chlorine atom ortho and the methoxy group meta relative to the biaryl bond (2-chloro-5-methoxyphenyl). In contrast, CAS 1261944-14-2 reverses this to 5-chloro-2-methoxyphenyl, and CAS 1261911-79-8 shifts the chlorine to the para position (4-chloro-2-methoxyphenyl). The ortho-chloro substitution introduces steric hindrance that increases the dihedral angle between the phenyl and pyridine rings, which alters π-orbital overlap and consequently modulates electronic communication between the two aromatic systems . Using ChemAxon/Marvin predictive tools: the calculated logP for the target compound (2-chloro-5-methoxy) is approximately 2.81, compared to approximately 2.68 for the 5-chloro-2-methoxy isomer and approximately 2.94 for the 4-chloro-2-methoxy isomer . The position of the methoxy group also affects susceptibility to O-demethylation by CYP450 enzymes, with the 5-methoxy (meta to biaryl bond) position predicted to be less metabolically labile than the 2-methoxy (ortho to biaryl bond) position due to steric shielding by the adjacent aryl ring .

Phenyl Ring Substitution: Predicted logP
Class-level inference
Target (2-Cl-5-OMe): logP ~2.81. 5-Cl-2-OMe isomer: logP ~2.68. 4-Cl-2-OMe isomer: logP ~2.94. ΔlogP = +0.13 / −0.13 vs. nearest regioisomers.
Balanced lipophilicity may support permeability-solubility screening across regioisomer panel.
Predicted values (ChemAxon/Marvin); experimental logP and CYP450 metabolic stability confirmation recommended.
Regioisomer selectivity CYP450 metabolism logP modulation steric hindrance

Supplier Purity Specification and Batch Consistency: 95% Assay vs. Unspecified-Grade Analogs

The target compound (CAS 1261911-08-3) is consistently listed by multiple reputable suppliers at a minimum purity specification of 95% . This specification is identical to that of its nicotinic acid isomer (CAS 1261911-04-9, also 95%) and its 5-chloro-2-methoxy and 4-chloro-2-methoxy regioisomers (CAS 1261944-14-2 and CAS 1261911-79-8, respectively, both at 95%) . All four C13H10ClNO4 isomers are supplied at comparable purity grades, meaning no single isomer possesses a purity-based procurement advantage. However, the target compound is uniquely listed by AKSci under catalog number 8663DJ and by abcr under AB324741 only for the nicotinic acid isomer, indicating that the isonicotinic acid scaffold (target compound) has a distinct catalog footprint from its nicotinic acid counterpart, which may simplify sourcing for programs specifically requiring the isonicotinic acid architecture .

Supplier Purity Specification
Data to verify
Target compound: 95% minimum purity (AKSci Cat# 8663DJ). All C13H10ClNO4 regioisomers listed at equivalent 95% specification across suppliers.
Supports procurement specification review; no purity-based differentiation among isomers.
Supplier CoA review recommended per batch; purity determined by HPLC, NMR, or LCMS.
Chemical procurement Purity specification Building block QC

Patent-Based Scaffold Validation: 5-Aryl-isonicotinic Acid Derivatives as Privileged Pharmacophores in Uric Acid Regulation

Patent WO2010044411A1 (Kissei Pharmaceutical) explicitly claims phenylisonicotinic acid derivatives as dual inhibitors of xanthine oxidase and URAT1 (urate transporter 1) for the treatment of hyperuricemia and gout [1]. The generic Markush structure in this patent encompasses 5-aryl-substituted isonicotinic acids bearing halogen and alkoxy substituents on the phenyl ring, which structurally includes the target compound's substitution pattern (2-chloro-5-methoxyphenyl). The corresponding nicotinic acid regioisomers are not claimed in the same patent family, suggesting that the isonicotinic acid core is specifically required for the URAT1/xanthine oxidase dual inhibition phenotype [2]. Additionally, US20190241522A1 (Academy of Military Medical Sciences) demonstrates that isonicotinic acid-based compounds can inhibit botulinum toxin endopeptidase in vitro with protective effects in mouse poisoning models [3]. No equivalent activity has been reported for the nicotinic acid isomer series in this indication, highlighting a potential divergence in target engagement between the two scaffolds.

Patent-Based Scaffold Validation
Class-level inference
Isonicotinic acid scaffold claimed in WO2010044411A1 (Kissei) for URAT1/xanthine oxidase dual inhibition. Nicotinic acid regioisomers not claimed in same patent family.
Supports scaffold-prioritization context for uric acid regulation pathway research.
Exact compound IC50 not disclosed in patent; class-level Markush scope inference.
Xanthine oxidase inhibition URAT1 inhibition Hyperuricemia Gout

Priority Application Scenarios for 5-(2-Chloro-5-methoxyphenyl)-2-hydroxyisonicotinic Acid Based on Verifiable Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Non-HCAR2 5-Arylpyridine Carboxylic Acid Programs

For drug discovery teams seeking to develop 5-arylpyridine carboxylic acid leads that must avoid HCAR2/GPR109A engagement (and the associated niacin-like flushing side effect), the isonicotinic acid scaffold of the target compound (CAS 1261911-08-3) provides a structurally validated exit vector. The endogenous ligand nicotinic acid activates HCAR2 with EC50 ~50–100 nM, whereas isonicotinic acid is inactive at this receptor [1]. The 5-(2-chloro-5-methoxyphenyl) substitution further differentiates the pharmacophore from niacin mimetics. This compound serves as a key intermediate or reference standard for programs targeting alternative pathways such as URAT1/xanthine oxidase dual inhibition (WO2010044411A1) or botulinum toxin endopeptidase inhibition (US20190241522A1) [2].

Regioisomer Selectivity Profiling in CYP450 Metabolism and logP Optimization Studies

The balanced logP (~2.81) of the 2-chloro-5-methoxy substitution pattern, combined with the predicted metabolic stability advantage of the meta-methoxy group (shielded from CYP450 O-demethylation by the adjacent ortho-chloro and biaryl groups), makes this compound a rational starting point for physicochemical optimization . Teams comparing C13H10ClNO4 isomers for lead selection can use this compound as the reference point for intermediate lipophilicity, benchmarking against the 5-chloro-2-methoxy isomer (lower logP ~2.68, potentially more soluble but less permeable) and the 4-chloro-2-methoxy isomer (higher logP ~2.94, potentially more permeable but less soluble and at higher risk of off-target binding) .

Organic Synthesis: Building Block for 5-Aryl-2-hydroxyisonicotinic Acid Library Construction

As a commercial building block available at 95% purity from multiple suppliers, this compound can serve as a substrate for further derivatization at the carboxylic acid (esterification, amidation), the hydroxyl group (etherification, sulfonation), or the chloro substituent (cross-coupling reactions) . The isonicotinic acid scaffold's tautomeric equilibrium between 2-hydroxy and 2-oxo-1,2-dihydropyridine forms creates a unique reactivity profile for selective functionalization that is not accessible with the corresponding nicotinic acid isomer .

Pharmacological Tool Compound for Validating URAT1/Xanthine Oxidase Dual Inhibition Hypothesis

Given that the phenylisonicotinic acid chemotype is specifically claimed in WO2010044411A1 for URAT1 and xanthine oxidase dual inhibition, this compound—or a close derivative thereof—can function as a tool compound in target engagement studies and in vivo uric acid-lowering efficacy models [3]. The 2-chloro-5-methoxyphenyl substitution pattern provides distinct steric and electronic properties that may differentiate it from other aryl substituents within the Markush scope, enabling structure-activity relationship (SAR) exploration around this dual mechanism.

Application
Selection Property
Validation Focus
Non-HCAR2 5-arylpyridine pathway studies
Isonicotinic acid scaffold architecture
HCAR2/GPR109A selectivity review
Physicochemical regioisomer optimization
Intermediate logP ~2.81 profile
Experimental logP and CYP450 metabolic stability confirmation
5-Aryl-isonicotinic acid library synthesis
Tautomeric 2-hydroxy/2-oxo reactivity
Selective functionalization at acid, hydroxyl, or chloro positions
URAT1/XO dual inhibition pathway research
Patent-validated isonicotinic acid pharmacophore
Model-response endpoint review for uric acid regulation
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